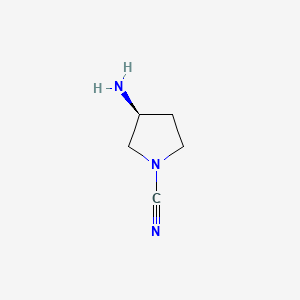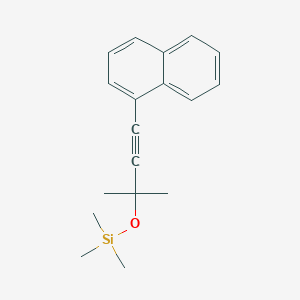
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is an organic compound that features a naphthalene ring, a prop-2-ynyloxy group, and a trimethyl-silane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane typically involves the following steps:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the prop-2-ynyloxy group: This step involves the reaction of the naphthalene derivative with a suitable alkyne under basic conditions.
Introduction of the trimethyl-silane group: The final step involves the silylation of the alkyne using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1-Dimethyl-3-phenyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a phenyl group instead of a naphthalene ring.
(1,1-Dimethyl-3-benzyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a benzyl group.
Uniqueness
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is unique due to the presence of the naphthalene ring, which can impart different chemical and physical properties compared to similar compounds with simpler aromatic rings.
Propriétés
Formule moléculaire |
C18H22OSi |
|---|---|
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-4-naphthalen-1-ylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C18H22OSi/c1-18(2,19-20(3,4)5)14-13-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,1-5H3 |
Clé InChI |
GGWQPOYRKUECBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=CC2=CC=CC=C21)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



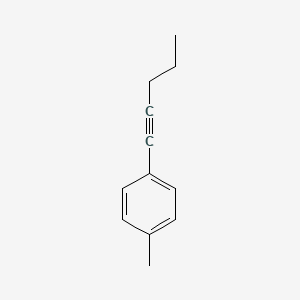
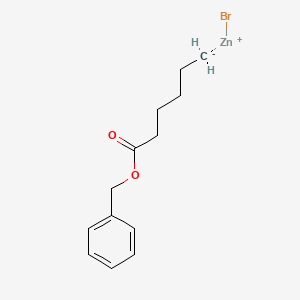

![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
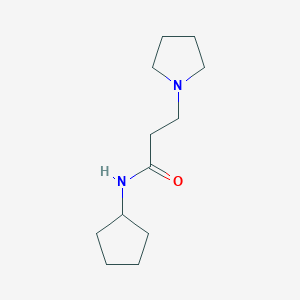

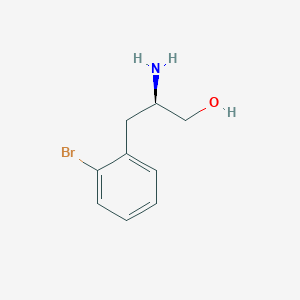

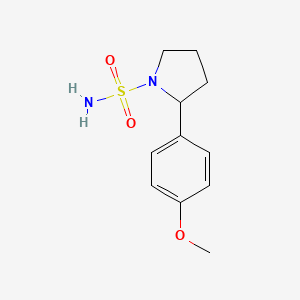
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
